molecular formula C13H22BNO3 B578094 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone CAS No. 1227068-67-8

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Cat. No. B578094
Key on ui cas rn: 1227068-67-8
M. Wt: 251.133
InChI Key: RENBVEOCTVQABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321776B2

Procedure details

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (Intermediate G3, 1.4 g, 5.70 mmol) was suspended in DCM (15 mL) at 0° C., then TEA (2.384 ml, 17.10 mmol) and AcCl (0.405 ml, 5.70 mmol) were added The reaction was allowed to warm up to rt and stirred for further 30 min, then the reaction volume was reduced to 1/3 of the initial volume and the residue diluted with AcOEt (150 ml). Organic phase was washed twice with water, once with 0.2 M HClaqueous and once with saturated NaClaqueous, anhydrified over Na2SO4 and solvent removed under reduced pressure to give the title compound (1.24 g, 87% yield) as yellowish solid.
[Compound]
Name
TEA
Quantity
2.384 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.405 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:16])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH:15]=2)[O:4]1.[C:17](Cl)([CH3:19])=[O:18]>C(Cl)Cl.CCOC(C)=O>[CH3:9][C:7]1([CH3:8])[C:3]([CH3:16])([CH3:2])[O:4][B:5]([C:10]2[CH2:11][CH2:12][N:13]([C:17](=[O:18])[CH3:19])[CH2:14][CH:15]=2)[O:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.CC1(OB(OC1(C)C)C=1CCNCC1)C
Step Two
Name
TEA
Quantity
2.384 mL
Type
reactant
Smiles
Name
Quantity
0.405 mL
Type
reactant
Smiles
C(=O)(C)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Organic phase was washed twice with water, once with 0.2 M HClaqueous
CUSTOM
Type
CUSTOM
Details
once with saturated NaClaqueous, anhydrified over Na2SO4 and solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CCN(CC1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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